A Technical Guide to the Natural Sources and Isolation of Lasiodonin
A Technical Guide to the Natural Sources and Isolation of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Lasiodonin is an ent-kaurane diterpenoid, a class of natural compounds recognized for their complex structures and significant biological activities. This guide provides an in-depth overview of the primary natural sources of Lasiodonin and details the technical protocols for its extraction, isolation, and purification.
Natural Sources of Lasiodonin
Lasiodonin is predominantly found in plants belonging to the Isodon genus (Lamiaceae family), which is also known by its former name, Rabdosia. These herbs have a long history of use in traditional medicine, particularly in China.
The most significant and widely studied source of Lasiodonin is:
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Isodon rubescens (formerly Rabdosia rubescens) : This perennial herbaceous plant, commonly known as Donglingcao in China, is the primary source for the commercial and laboratory-scale isolation of Lasiodonin and related diterpenoids like Oridonin.[1][2][3][4][5][6] The compound is typically extracted from the aerial parts, particularly the leaves, of the plant. Other species such as Isodon japonica and Isodon excisoides also contain a variety of ent-kaurane diterpenoids.[7]
Isolation and Purification Methodologies
The isolation of Lasiodonin is a multi-step process involving initial extraction from the plant matrix followed by several stages of chromatographic purification. The general workflow is designed to first obtain a crude extract enriched with diterpenoids, which is then subjected to more refined techniques to yield the pure compound.
The process begins with the dried plant material and progresses through extraction and various purification steps to yield high-purity Lasiodonin, which is then verified structurally.
Quantitative Data on Extraction and Purification
The yield of Lasiodonin (often reported as Oridonin, a closely related and co-extracted compound) varies significantly based on the chosen methodology. The following table summarizes yields reported in various studies.
| Method | Source Material | Key Parameters | Yield/Result | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | R. rubescens | 75.9% Ethanol, 35.7 min, 1:32.6 solid/liquid ratio | 4.23 mg/g | N/A (Crude) | [1][3] |
| Solid-Liquid Extraction | R. rubescens | 80% Ethanol, 75 min, 1:12 solid/liquid ratio | 9.6% total extract yield | N/A (Crude) | [2] |
| Hyphenated Ultrasound-Assisted Extraction (HUAE) | R. rubescens | Optimized conditions | 7.95 mg/g | N/A (Crude) | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude I. rubescens Extract | Input: 100 mg crude extract | 40.6 mg | 73.5% (post-HSCCC), 97.8% (post-PTLC) | [5] |
| Counter-Current Chromatography (CCC) | Crude R. rubescens Sample | Input: 200 mg crude sample | 120 mg | 97.8% | [6] |
Detailed Experimental Protocols
This protocol is adapted from optimized methods for extracting diterpenoids from Isodon rubescens.[1][3]
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Plant Material Preparation : Air-dry the aerial parts of Isodon rubescens and grind them into a fine powder (e.g., 40-60 mesh).
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Extraction Setup : Place 10 g of the powdered plant material into a flask.
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Solvent Addition : Add 326 mL of 76% aqueous ethanol to achieve a solid-to-liquid ratio of 1:32.6 (g/mL).
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Ultrasonic Treatment : Submerge the flask in an ultrasonic bath. Perform the extraction for approximately 36 minutes at a controlled temperature.
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Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield the crude extract.
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Storage : Store the dried crude extract at 4°C for subsequent purification.
This protocol describes the purification of a crude diterpenoid fraction to obtain high-purity Lasiodonin.[5][6][8]
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Preparation of Two-Phase Solvent System : Prepare a solvent system consisting of n-hexane, ethyl acetate, methanol, and water. A commonly used ratio is n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) .[5][8] Thoroughly mix the solvents in a separation funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
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HSCCC System Equilibration : Fill the entire multilayer coil column with the stationary phase (upper phase) at a high flow rate. Then, pump the mobile phase (lower phase) into the head of the column at a desired flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the tail outlet.
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Sample Loading : Dissolve approximately 100-200 mg of the crude extract/fraction in a small volume of the biphasic solvent mixture (e.g., 5 mL). Inject the sample solution into the column through the injection port.
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Elution and Fraction Collection : Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 254 nm) and collect fractions of a specific volume (e.g., 5 mL per tube).
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Analysis of Fractions : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure Lasiodonin.
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Compound Recovery : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Lasiodonin. A final purity of over 97% can be achieved with this method.[6]
Biological Activity and Signaling Pathway
Lasiodonin and related compounds from Isodon rubescens, such as Jaridonin, are known to exhibit potent anti-cancer effects, primarily by inducing apoptosis.[9] The mechanism often involves the intrinsic or mitochondria-mediated apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.
References
- 1. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jaridonin, a novel ent-kaurene diterpenoid from Isodon rubescens, inducing apoptosis via production of reactive oxygen species in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
